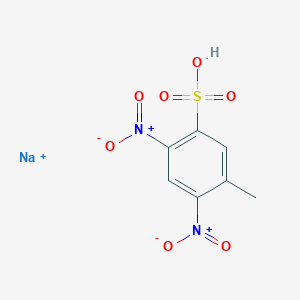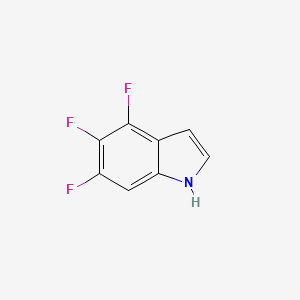
4,5,6-trifluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-trifluoro-1H-indole is a fluorinated derivative of indole, a heterocyclic compound that is widely found in nature and has significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4,5,6-trifluoro-1H-indole involves the trifluoromethylation of indoles using reagents like trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F). These reagents introduce trifluoromethyl groups into the indole structure under mild reaction conditions . Another method involves the use of CF₃SO₂Na under metal-free conditions, which selectively introduces trifluoromethyl groups to the indole at specific positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,5,6-trifluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in certain reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like trifluoromethyl hypofluorite (CF₃OF) and cesium fluoroxysulfate (CsOSO₃F) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include various fluorinated indole derivatives, which can have enhanced biological activity and stability compared to non-fluorinated indoles .
Scientific Research Applications
4,5,6-trifluoro-1H-indole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an inhibitor of enzymes and receptors due to its enhanced binding affinity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties
Mechanism of Action
The mechanism of action of 4,5,6-trifluoro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrafluoroindole: Another fluorinated indole derivative with similar properties but with an additional fluorine atom.
3-fluoroindole: A simpler fluorinated indole with a single fluorine atom at the 3-position.
2-trifluoromethylindole: An indole derivative with a trifluoromethyl group at the 2-position.
Uniqueness
4,5,6-trifluoro-1H-indole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of three fluorine atoms in the 4, 5, and 6 positions enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
884494-65-9 |
|---|---|
Molecular Formula |
C8H4F3N |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
4,5,6-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h1-3,12H |
InChI Key |
IFMWWSIBNPNIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C21)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


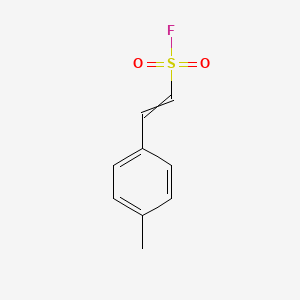
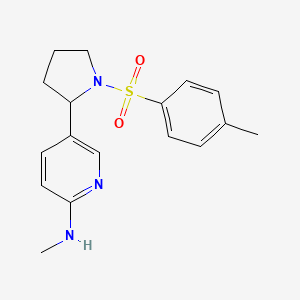

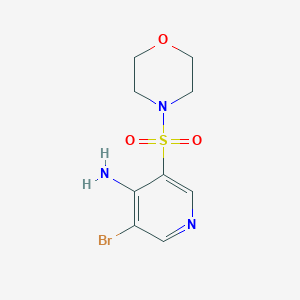


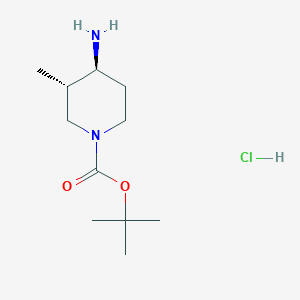


![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)


